molecular formula C20H14N4O2 B11410219 7-(2,4-dimethylphenyl)-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile

7-(2,4-dimethylphenyl)-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile

Cat. No.: B11410219
M. Wt: 342.3 g/mol
InChI Key: RQDRCHDJNMIHKF-UHFFFAOYSA-N
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Description

7-(2,4-dimethylphenyl)-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile: is a complex organic compound with a fascinating structure. Let’s break it down:

  • The core structure consists of a triazatricyclo[8.4.0.03,8]tetradeca scaffold, which includes three nitrogen atoms and a unique arrangement of fused rings.
  • The compound bears a 2,6-dioxo moiety, indicating two carbonyl groups (C=O) at specific positions.
  • The 7-(2,4-dimethylphenyl) substituent adds aromaticity and steric bulk to the molecule.
  • Finally, the 5-carbonitrile group signifies a cyano (CN) functional group attached to the fifth position.

Preparation Methods

Synthetic Routes:: While specific synthetic routes for this compound may not be widely documented, we can infer that it involves intricate cyclization reactions. Researchers likely explore various strategies to assemble the triazatricyclo[8.4.0.03,8]tetradeca core and introduce the necessary substituents.

Industrial Production:: Unfortunately, industrial-scale production methods remain undisclosed due to the compound’s complexity and limited commercial applications.

Chemical Reactions Analysis

Reactivity::

    Oxidation: The carbonyl groups (C=O) are susceptible to oxidation.

    Substitution: The phenyl ring allows for electrophilic aromatic substitution reactions.

    Reduction: Reduction of the carbonyl groups or nitrile functionality is plausible.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).

    Substitution: Lewis acids (e.g., AlCl₃) for Friedel-Crafts reactions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Major Products:: The specific products depend on reaction conditions, but potential outcomes include ring-closed derivatives, reduced forms, or substituted analogs.

Scientific Research Applications

Chemistry::

    Structural Studies: Investigating the unique triazatricyclo[8.4.0.03,8]tetradeca scaffold.

    Reaction Mechanisms: Understanding its reactivity and intermediates.

Biology and Medicine::

    Drug Discovery: Exploring potential pharmacological properties.

    Bioconjugation: Developing bioactive probes or targeting agents.

Industry::

    Materials Science:

Mechanism of Action

The compound’s mechanism of action remains speculative. Researchers would need to investigate its interactions with biological targets, cellular pathways, and potential therapeutic effects.

Comparison with Similar Compounds

While direct analogs are scarce, we can compare it to related heterocyclic compounds. Some similar structures include:

    7-Cyclohexyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile: .

    Ethyl 6-(3,5-dimethylbenzoyl)imino-11-methyl-2-oxo-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate: .

Properties

Molecular Formula

C20H14N4O2

Molecular Weight

342.3 g/mol

IUPAC Name

7-(2,4-dimethylphenyl)-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile

InChI

InChI=1S/C20H14N4O2/c1-12-6-7-16(13(2)9-12)24-18-15(10-14(11-21)19(24)25)20(26)23-8-4-3-5-17(23)22-18/h3-10H,1-2H3

InChI Key

RQDRCHDJNMIHKF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N2C3=C(C=C(C2=O)C#N)C(=O)N4C=CC=CC4=N3)C

Origin of Product

United States

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